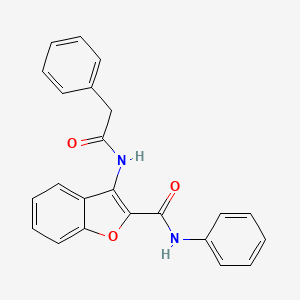

N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-phenyl-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c26-20(15-16-9-3-1-4-10-16)25-21-18-13-7-8-14-19(18)28-22(21)23(27)24-17-11-5-2-6-12-17/h1-14H,15H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBLZXDYISSCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of Phenylacetamido Group: The phenylacetamido group can be introduced through an amide coupling reaction using phenylacetic acid and an amine derivative.

Final Coupling: The final step involves coupling the benzofuran core with the phenylacetamido group to form the desired compound.

Industrial Production Methods

Industrial production of N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalytic processes, high-throughput synthesis techniques, and continuous flow reactors to scale up the production efficiently.

Análisis De Reacciones Químicas

Core Benzofuran Formation

The benzofuran scaffold is typically generated via methods such as the Perkin rearrangement under microwave assistance or through condensation reactions involving aldehydes and acids . For example, a modified Finkelstein halogen-exchange reaction facilitates N-alkylation to introduce substituents like piperidinylpropyl groups .

Functionalization via C–H Arylation

Directed C–H arylation using Pd catalysts (e.g., with 8-aminoquinoline as a directing group) enables the introduction of aryl or heteroaryl groups at the C3 position of the benzofuran ring . This step is critical for diversifying the substituents, such as installing phenyl groups or other aromatic moieties.

Transamidation for Amide Functionalization

Transamidation reactions are employed to modify the carboxamide group. A two-step, one-pot protocol involving N-acyl-Boc-carbamates allows efficient conversion of amides to diverse carboxamides, including those with phenyl or alkyl substituents . This methodology is adaptable for synthesizing derivatives like N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide by introducing the acetamido group at the C3 position.

Palladium-Catalyzed C–H Arylation

Transamidation of Carboxamides

Substituent Effects on Reactivity

The substituents in N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide significantly influence its chemical behavior:

Stability and Degradation Pathways

-

Hydrolysis : The acetamido group at C3 may undergo hydrolysis under acidic conditions, forming a carboxylic acid intermediate .

-

Reduction : Amide groups are resistant to reduction but may undergo partial reduction under strong conditions (e.g., LiAlH₄) .

-

Thermal Stability : The benzofuran scaffold is robust, but high temperatures may induce ring-opening or decomposition .

Biological and Chemical Implications

-

Neuroprotective Activity : Substituents like –CH₃ or –OH at specific positions enhance neuroprotective effects, as observed in related benzofuran derivatives .

-

Antioxidant Properties : The phenyl acetamido group may contribute to radical scavenging, though detailed studies on this specific compound are lacking .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide exhibits significant anticancer properties. It has been investigated for its ability to inhibit the proliferation of various cancer cell lines. Specifically, studies have shown that derivatives of benzofuran compounds can effectively target cancer cells by inducing apoptosis and inhibiting tumor growth.

Case Study:

A study evaluated the compound's efficacy against human lung cancer cell lines (A549) using the MTT assay, demonstrating a notable reduction in cell viability at specific concentrations. The compound's interaction with tyrosine kinase receptors was also analyzed through molecular docking studies, revealing favorable binding affinities that suggest potential as a therapeutic agent in oncology .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of protein kinases, which are critical in regulating various cellular processes. Dysregulation of these kinases is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Mechanism:

Inhibiting specific kinases can disrupt signaling pathways that lead to uncontrolled cell division and survival, making N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide a candidate for treating conditions associated with altered kinase activity .

Antioxidant Properties

The compound has shown promising antioxidant activity, which is vital for mitigating oxidative stress-related damage in cells. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

Experimental Findings:

In vitro studies demonstrated that N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide exhibited significant free radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative stress .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including arthritis and cardiovascular diseases.

Research Insights:

Preclinical studies have indicated that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Synthesis and Characterization

The synthesis of N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with DNA: Intercalating into DNA and disrupting replication and transcription.

Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Key Observations :

- Substituent Impact : The 2-phenylacetamido group in the target compound differentiates it from analogs with alkoxy (e.g., 7-methoxy in ) or alkylamido (e.g., ethylbutanamido in ) substituents. These substitutions influence solubility, bioavailability, and target binding.

- Bioactivity: The 7-methoxy analog () demonstrates moderate antioxidant activity (IC₅₀: 10–50 μM), suggesting that electron-donating groups (e.g., methoxy) enhance radical scavenging.

- Synthetic Routes: Unlike hydroxamic acids synthesized via hydroxylamine reactions (e.g., ), benzofuran carboxamides are typically prepared through cyclization of substituted phenols or palladium-catalyzed coupling .

Functional Group Analysis

- Phenylacetamido vs.

- Benzofuran vs. Chromone/Isoxazolidine : Chromone derivatives () exhibit distinct reactivity (e.g., [3+2] cycloaddition), whereas benzofurans are more stable under physiological conditions, favoring drug development .

Pharmacological Potential

- Antioxidant Activity : The target compound lacks direct data, but structural analogs with electron-rich substituents (e.g., 7-methoxy) show significant DPPH radical scavenging (). The phenylacetamido group may shift activity toward enzyme inhibition (e.g., cyclooxygenase) .

Actividad Biológica

N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Benzofuran derivatives, including N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide, have been reported to exhibit a broad spectrum of biological activities:

- Anticancer Activity : Many studies have demonstrated that benzofuran compounds can induce apoptosis in various cancer cell lines, showcasing potential as anticancer agents.

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

- Neuroprotective Effects : Certain modifications of benzofuran structures have been linked to neuroprotective properties, suggesting applications in neurodegenerative diseases.

Target of Action

The primary targets for N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide include various enzymes and receptors involved in cancer progression and microbial resistance. Benzofuran compounds are known to interact with multiple biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Mode of Action

The mode of action typically involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, certain benzofuran derivatives have been shown to inhibit histone deacetylases (HDACs), which play a significant role in cancer cell proliferation . Additionally, the compound's ability to induce oxidative stress in microbial cells contributes to its antimicrobial properties.

Structure-Activity Relationship (SAR)

Research into the SAR of benzofuran derivatives reveals that specific structural modifications significantly impact their biological activity. For example:

- Substituents on the Benzofuran Ring : The presence and position of substituents such as halogens or alkyl groups can enhance cytotoxicity against cancer cells. Compounds with para-substituted phenyl groups often exhibit improved activity compared to their ortho or meta counterparts .

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | -Br | 5 | High cytotoxicity against K562 leukemia cells |

| 2 | -Cl | 0.1 | Very high cytotoxicity against HL60 leukemia cells |

| 3 | -CH3 | 30 | Comparable neuroprotective effect to memantine |

Case Studies

- Anticancer Efficacy : A study evaluated several benzofuran derivatives against various cancer cell lines, including K562 and HL60. The findings indicated that N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of related benzofuran compounds. The study found that certain derivatives provided significant protection against NMDA-induced excitotoxicity in neuronal cultures, suggesting their potential for treating neurodegenerative conditions .

- Antimicrobial Activity : Research highlighted the antimicrobial properties of benzofuran derivatives, demonstrating effectiveness against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) below 0.125 mg/dm³ for some compounds .

Q & A

Q. Resolution Strategies :

- Reproduce reactions under strictly anhydrous conditions.

- Validate NMR assignments via 2D techniques (e.g., HSQC, HMBC).

- Compare computational (DFT) and experimental bond lengths to identify artifacts .

What analytical techniques are optimal for detecting N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide in biological matrices?

Q. Advanced Research Focus

- Fluorescence spectroscopy : Benzofuran derivatives exhibit intrinsic fluorescence; modifications (e.g., glycinamide side chains) enhance selectivity for Fe³⁺ or other ions, enabling "on-off" sensing in cellular environments .

- HPLC-MS/MS : Use a C18 column with methanol/water (5:1) and 0.2 M sodium phosphate buffer (pH 5.5) for separation. Monitor [M+H]⁺ ions at m/z ~425 .

- Microscopy with fluorescent probes : Functionalize the carboxamide with BODIPY tags for subcellular localization studies .

How do structural modifications influence the compound’s biological activity?

Q. Advanced Research Focus

- Piperazine substitutions : Introducing a piperazinyl group at the phenyl ring (e.g., N-[3-chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl] derivatives) enhances solubility and modulates kinase inhibition .

- Halogenation : Fluorine at the benzofuran C5 position increases metabolic stability but may reduce binding affinity to hydrophobic pockets .

- Thiophene vs. furan : Replacing the benzofuran oxygen with sulfur alters π-stacking interactions, as shown in SAR studies of analogous thiophene carboxamides .

Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and synthesize focused libraries for in vitro screening .

What computational tools aid in predicting the compound’s reactivity and supramolecular interactions?

Q. Advanced Research Focus

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., sigmatropic rearrangements) .

- Molecular dynamics (MD) simulations : Simulate solvent effects on crystal packing using GROMACS .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.